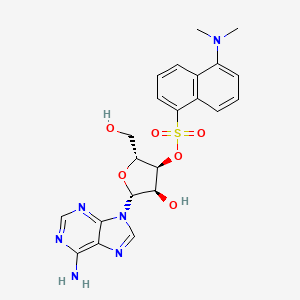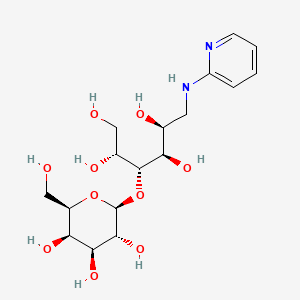
1-Hydroxy-N-methylcarbazole
Overview
Description
1-Hydroxy-N-methylcarbazole is a heterocyclic aromatic compound characterized by a tricyclic structure consisting of a central pyrrole ring fused with two benzene rings. This compound is a derivative of carbazole, which is known for its significant biological and chemical properties. Carbazole itself was originally isolated from coal tar, and its derivatives have been extensively studied for their diverse applications in various fields .
Preparation Methods
The synthesis of 1-Hydroxy-N-methylcarbazole involves several steps, typically starting from carbazole. One common method includes the methylation of carbazole followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents. Industrial production methods may utilize catalytic processes to enhance yield and efficiency. For instance, the use of Lewis acid catalysts has been reported to facilitate the synthesis of functionalized carbazoles through Friedel–Crafts arylation, electrocyclization, and other reactions .
Chemical Reactions Analysis
1-Hydroxy-N-methylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different hydroxy and methyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens, nitro groups, or other substituents replace hydrogen atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
1-Hydroxy-N-methylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: This compound exhibits significant biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N-methylcarbazole involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1-Hydroxy-N-methylcarbazole can be compared with other carbazole derivatives such as:
1-Hydroxy-3-methylcarbazole: Similar in structure but with different biological activities.
Murrayafoline A: A 1-O-methylated derivative with distinct chemical properties.
Clausenol and Clausenine: Other hydroxylated and methoxylated carbazole derivatives isolated from natural sources
Properties
IUPAC Name |
9-methylcarbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDHBQLNRAQGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188043 | |
| Record name | 1-Hydroxy-N-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-61-4 | |
| Record name | 1-Hydroxy-N-methylcarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-N-methylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)



